mPTP Inhibition vs. Cyclosporin A
In human liver mitochondrial calcium retention capacity (CRC) assays, ER-000444793 demonstrates an IC50 of 2.0 μM for inhibiting mPTP opening, compared to cyclosporin A (CsA) which exhibits an IC50 of 0.12 μM [1]. While CsA is approximately 17-fold more potent on a molar basis in this specific assay, ER-000444793 achieves functional mPTP inhibition through a CypD-independent mechanism, making it a mechanistically orthogonal tool for validating mPTP phenotypes [2]. In rat liver mitochondria, ER-000444793 shows an IC50 of 1.2 μM versus CsA at 0.034 μM .
CsA IC50 0.12 μM (human), 0.034 μM (rat)
| Evidence Dimension | mPTP Inhibition (IC50 in Calcium Retention Capacity assay) |
|---|---|
| Target Compound Data | Human: 2.0 μM; Rat: 1.2 μM |
| Comparator Or Baseline | Cyclosporin A: Human IC50 = 0.12 μM; Rat IC50 = 0.034 μM |
| Quantified Difference | CsA is 17-fold more potent in human (0.12 vs 2.0 μM) and 35-fold more potent in rat (0.034 vs 1.2 μM) |
| Conditions | Human and rat liver mitochondria; calcium retention capacity assay measuring mPTP opening |
Why This Matters
Procurement decisions should weigh the 17- to 35-fold lower molar potency of ER-000444793 against its unique CypD-independent mechanism, which provides an essential orthogonal pharmacological control for validating that observed phenotypes are genuinely mPTP-mediated rather than off-target calcineurin or cyclophilin effects.
- [1] Briston T, Lewis S, Koglin M, et al. Table 3: Calculated IC50 values from both human and rat liver mitochondria in the presence of ER-000444793 and CsA. Sci Rep. 2016;6:37798. View Source
- [2] Briston T, Lewis S, Koglin M, et al. Identification of ER-000444793, a Cyclophilin D-independent inhibitor of mitochondrial permeability transition. Sci Rep. 2016 Nov 25;6:37798. View Source
